molecular formula C13H16N2S B2429115 1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol CAS No. 126492-23-7

1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol

Cat. No. B2429115
CAS RN: 126492-23-7
M. Wt: 232.35
InChI Key: OAQXDLBZPHDYGX-UHFFFAOYSA-N
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Description

Spiro compounds, such as 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol, are a class of organic compounds that feature a unique structural motif consisting of two or more rings that share a single atom . They are known for their three-dimensional structure and ability to project functionalities in all three dimensions .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom . This gives them a three-dimensional structure, which can be beneficial in drug design processes .

Scientific Research Applications

Antibacterial Properties

The study by Urzúa et al. isolated several derivatives of 3’H-spiro[1-benzofuran-2,1’-cyclohexane] from Heliotropium filifolium . Notably, these compounds exhibited antibacterial activity against Gram-positive bacteria. The structure-activity relationship analysis highlighted the importance of lipophilicity. Further investigations could explore their mechanism of action and potential clinical applications.

Triazolobenzo[h]quinazoline Derivatives

In a different context, researchers synthesized a series of 5’H-spiro[benzo[h][1,2,4]-triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-ones based on 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . Some of these derivatives displayed pronounced antibacterial effects. Further exploration could elucidate their potential as antimicrobial agents.

Electrocatalytic Cascade Synthesis

Researchers achieved the synthesis of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] via an electrocatalytic cascade approach. This method involved benzylidenebarbiturates and cyclohexane-1,3-diones in methanol, resulting in moderate yields . Investigating the biological activity of these spiro compounds could be worthwhile.

Future Directions

Spiro compounds, including 1’H-spiro[cyclohexane-1,2’-quinazoline]-4’-thiol, are a promising area of research in organic chemistry and drug design due to their unique structural features and potential bioactivity . Future research may focus on synthesizing new spiro compounds, studying their properties, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c16-12-10-6-2-3-7-11(10)14-13(15-12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQXDLBZPHDYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol

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